C6-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling Diversification Absent in Non-Brominated Analog
The target compound bears a bromine at the 6-position of the pyridine ring, enabling palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions essential for generating diverse analog libraries. The non-brominated comparator 1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid (CAS 1783574-48-0) lacks this halogen handle entirely, precluding C6 diversification without additional functionalization steps . In the FLT3/CDK4 inhibitor series, the 6-(pyrimidin-4-yl) substitution introduced via this bromo intermediate yielded lead compound 23k with IC50 values of 11 nM (FLT3) and 7 nM (CDK4) [1].
| Evidence Dimension | Presence of cross-coupling handle at C6 |
|---|---|
| Target Compound Data | Bromine at C6; molecular weight 256.06 g/mol; CAS 1782857-58-2 |
| Comparator Or Baseline | 1-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid (no halogen at C6); molecular weight 177.16 g/mol; CAS 1783574-48-0 |
| Quantified Difference | Target provides a C–Br bond for oxidative addition; comparator offers no direct C6 diversification route |
| Conditions | Structural comparison based on chemical identity; cross-coupling validated in patent WO2015/31613 and literature synthesis of FLT3/CDK4 dual inhibitors |
Why This Matters
Procurement of the brominated intermediate bypasses the need for a separate halogenation step, saving 2–4 synthetic steps in lead optimization campaigns.
- [1] Li X, Yang T, Hu M, et al. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry. 2022;121:105669. View Source
